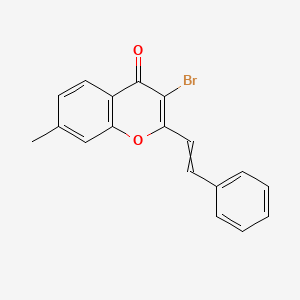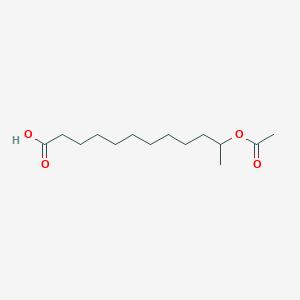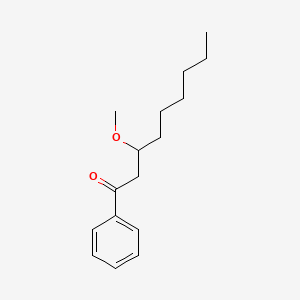
Benzyl 2-ethoxyazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-ethoxyazepane-1-carboxylate is an organic compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, and the benzyl group attached to the nitrogen atom adds to the compound’s complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-ethoxyazepane-1-carboxylate typically involves the reaction of benzylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate benzyl 2-ethoxyazepane. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base to yield the final product.
-
Step 1: Formation of Benzyl 2-ethoxyazepane
Reactants: Benzylamine, Ethyl 2-bromoacetate
Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} ]
-
Step 2: Carboxylation
Reactants: Benzyl 2-ethoxyazepane, Carbon dioxide
Conditions: Basic conditions (e.g., sodium hydroxide)
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEtCOOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-ethoxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Amines, Alcohols
Substitution: Various substituted azepane derivatives
Applications De Recherche Scientifique
Benzyl 2-ethoxyazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The azepane ring can interact with enzymes and receptors, modulating their activity. The carboxylate group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-methoxyazepane-1-carboxylate
- Benzyl 2-ethoxyhexane-1-carboxylate
- Benzyl 2-ethoxyazepane-1-sulfonate
Uniqueness
Benzyl 2-ethoxyazepane-1-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. The combination of the benzyl and azepane moieties enhances its versatility in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
106412-46-8 |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
benzyl 2-ethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-2-19-15-11-7-4-8-12-17(15)16(18)20-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |
Clé InChI |
XWXFRHYBEDHRRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


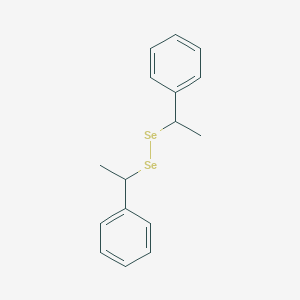
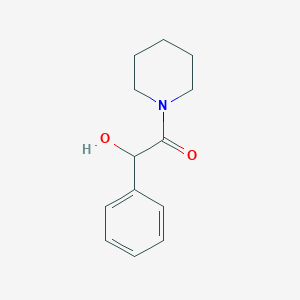

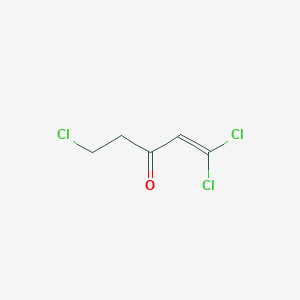
![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
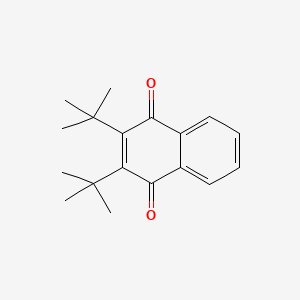
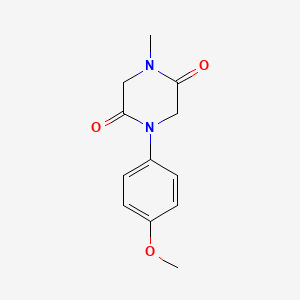
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

